Palmitoyllactic acid, (S)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Palmitoyllactic acid, (S)- is a bioactive chemical.

Applications De Recherche Scientifique

Global Profiling of Dynamic Protein Palmitoylation

Protein S-palmitoylation, involving the reversible linkage of palmitic acid to proteins, is crucial for membrane association and localization of proteins. A method was developed for global quantitative mapping of protein palmitoylation dynamics, highlighting the regulatory role of enzyme-mediated depalmitoylation in cellular functions like cell growth, migration, and cancer (Martin et al., 2011).

Therapeutic Potential and Structural Analysis

Anti-Inflammatory and Antioxidant Properties of N-Palmitoyl-Ethanol Amine Derivatives

N-Palmitoyl-ethanolamine, found in egg yolk, exhibits anti-inflammatory and analgesic effects. This study examined derivatives of N-palmitoyl-ethanolamine, revealing compounds with notable anti-inflammatory and antioxidant properties, offering insights for drug design based on new analogues with improved biological properties (Saturnino et al., 2017).

Biomedical Applications of Polylactic Acid (PLA)

Biomedical Applications of PLA

Polylactic acid (PLA) is a biodegradable polymer with a wide range of applications in the medical field, such as drug delivery systems and tissue engineering. It's biocompatible, biodegradable, and has FDA approval for various applications. PLA's utility in biomedical engineering, including its role in 3D printing and as drug-loaded nanoparticle carriers, is significant (Tyler et al., 2016).

Polylactic Acid Technology

Polylactic acid, derived from renewable resources, is an alternative to petrochemical-based plastics due to its biodegradability and unique physical properties. Its applications span across various fields like paper coating, fibers, and packaging, offering an environmentally friendly solution (Drumright et al., 2000).

Role of Palmitoylation in Intracellular Signaling

Palmitoylation of Intracellular Signaling Proteins

Protein S-palmitoylation plays a significant role in modulating protein-membrane interactions, trafficking, and activity. The reversibility of palmitoylation makes it an intriguing mechanism for regulating protein functions, influenced by protein acyltransferases and thioesterases (Smotrys & Linder, 2004).

Biocompatibility and Excretion of PLA

PLA, commonly used in medical implants, is known for its biocompatibility and safe degradation products. The degradation, influenced by factors like bacterial infection and inflammation, is crucial for its use in diverse medical applications. This study emphasizes PLA's safety and potential in biomedical innovation (da Silva et al., 2018).

Propriétés

Numéro CAS |

358632-58-3 |

|---|---|

Formule moléculaire |

C19H36O4 |

Poids moléculaire |

328.5 g/mol |

Nom IUPAC |

(2S)-2-hexadecanoyloxypropanoic acid |

InChI |

InChI=1S/C19H36O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20)23-17(2)19(21)22/h17H,3-16H2,1-2H3,(H,21,22)/t17-/m0/s1 |

Clé InChI |

QEYBJRUFQPDBLY-KRWDZBQOSA-N |

SMILES isomérique |

CCCCCCCCCCCCCCCC(=O)O[C@@H](C)C(=O)O |

SMILES |

CCCCCCCCCCCCCCCC(O[C@H](C(O)=O)C)=O |

SMILES canonique |

CCCCCCCCCCCCCCCC(=O)OC(C)C(=O)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Palmitoyllactic acid, (S)-; L-2-o-palmitoyllactic acid; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

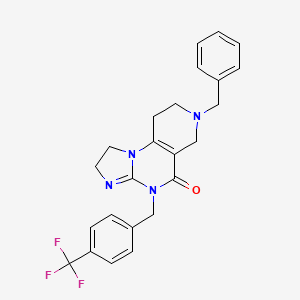

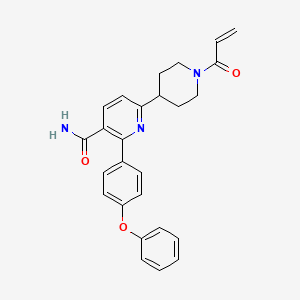

![(E)-but-2-enedioic acid;1-[4-[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]butyl]pyrrolidin-2-one](/img/structure/B609764.png)